molecular formula C30H34N4O2 B12425960 Alectinib-d8

Alectinib-d8

货号: B12425960
分子量: 490.7 g/mol
InChI 键: KDGFLJKFZUIJMX-FUEQIQQISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿来替尼-d8 是阿来替尼的氘代形式,阿来替尼是一种有效的、选择性的间变性淋巴瘤激酶 (ALK) 受体酪氨酸激酶抑制剂。阿来替尼主要用于治疗 ALK 阳性非小细胞肺癌 (NSCLC)。氘代形式,阿来替尼-d8,包含八个氘原子,可以增强该化合物的代谢稳定性和药代动力学性质 .

准备方法

合成路线和反应条件: 阿来替尼-d8 的合成涉及将氘原子掺入阿来替尼分子中。这可以通过多种方法实现,包括使用氘气或氘代试剂进行催化加氢。 该过程通常涉及多个步骤,包括官能团的保护和脱保护,以及纯化步骤以确保所需的同位素纯度 .

工业生产方法: 阿来替尼-d8 的工业生产遵循类似的合成路线,但规模更大。该过程经过优化,以最大限度地降低成本并提高产率。 这通常涉及使用连续流动反应器和先进的纯化技术,例如高效液相色谱 (HPLC),以实现高纯度和同位素富集 .

化学反应分析

反应类型: 阿来替尼-d8 会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应产生的主要产物包括具有修饰官能团的氘代类似物,可用于进一步的研究和应用 .

科学研究应用

Alectinib-d8 is an isotopically labeled version of alectinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) . Alectinib functions by binding to the ATP-binding site of ALK (anaplastic lymphoma kinase), which prevents ATP binding and demonstrates anti-tumor activity in ALK-positive cancers . this compound is utilized in scientific research for quantitative analysis and as an internal standard in mass spectrometry .

Scientific Research Applications

This compound serves primarily as an internal standard in various analytical techniques, particularly liquid chromatography with tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).

Pharmacokinetic Studies: this compound is used to assess the distribution of alectinib in tissues . Due to its similar chemical properties to alectinib, it is used as an internal standard to correct for variances during sample preparation, ionization, and detection in mass spectrometry .

Neuroblastoma Xenografts: A study used alectinib and this compound to investigate the distribution of alectinib in neuroblastoma xenografts. MALDI-MSI was employed to evaluate the inter- and intra-tumoral distribution of alectinib in NB1 (ALK amplification) and SK-N-FI (ALK wild-type) xenografts. This compound was used to optimize parameters for MS/MS measurement in MSI analysis .

LC-MS/MS analysis: this compound is used as an internal standard in LC-MS/MS to quantify alectinib in tumor section homogenates .

作用机制

阿来替尼-d8 通过选择性抑制间变性淋巴瘤激酶 (ALK) 受体酪氨酸激酶的活性发挥作用。这种抑制阻止了磷酸化以及随后下游信号通路的激活,包括参与细胞增殖和存活的 STAT3 和 AKT 信号通路。 通过阻断这些通路,阿来替尼-d8 诱导凋亡并抑制 ALK 阳性癌细胞的生长 .

类似化合物:

    克唑替尼: 另一种用于治疗 ALK 阳性 NSCLC 的 ALK 抑制剂。

    布瑞替尼: 第二代 ALK 抑制剂,具有更高的疗效和安全性。

    塞瑞替尼: 一种具有不同化学结构但作用机制相似的 ALK 抑制剂。

比较: 阿来替尼-d8 的独特之处在于其氘代性质,与非氘代类似物相比,这增强了其代谢稳定性和药代动力学性质。这可以提高治疗效果并减少副作用。 此外,阿来替尼-d8 与克唑替尼相比,血脑屏障渗透性更高,使其在治疗 ALK 阳性 NSCLC 患者脑转移方面更有效 .

相似化合物的比较

    Crizotinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.

    Brigatinib: A second-generation ALK inhibitor with improved efficacy and safety profile.

    Ceritinib: An ALK inhibitor with a different chemical structure but similar mechanism of action.

Comparison: Alectinib-d8 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved therapeutic efficacy and reduced side effects. Additionally, this compound has shown superior blood-brain barrier penetration compared to Crizotinib, making it more effective in treating brain metastases in ALK-positive NSCLC patients .

生物活性

Alectinib-d8 is a deuterated form of alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used for treating non-small cell lung cancer (NSCLC) with ALK rearrangements. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and its comparative analysis with other ALK inhibitors.

Alectinib functions as a selective inhibitor of ALK tyrosine kinase. By binding to the ATP-binding site of the ALK receptor, it prevents ATP from binding, thereby inhibiting downstream signaling pathways that lead to tumor cell proliferation. Specifically, alectinib inhibits the phosphorylation of key proteins such as STAT3 and AKT, which are crucial for cell survival and proliferation in ALK-positive tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of its parent compound, alectinib. Key pharmacokinetic parameters include:

  • Absorption : Maximum plasma concentrations are reached approximately 4 hours post-administration. The absolute bioavailability is around 37% when taken with food .
  • Distribution : Alectinib has a large volume of distribution (4016 L) and demonstrates over 99% binding to plasma proteins .
  • Metabolism : It is primarily metabolized by CYP3A4 into its active metabolite M4, which retains similar potency against ALK .
  • Elimination : The mean elimination half-life is approximately 33 hours for alectinib and 31 hours for M4. About 98% of radioactivity from a labeled dose is excreted in feces .

Efficacy in Clinical Studies

Alectinib has shown significant efficacy in patients with ALK-positive NSCLC, particularly those who have progressed on crizotinib.

Phase 2 Study Findings

In a phase 2 study involving patients previously treated with crizotinib, the overall response rate (ORR) was found to be 48% (95% CI 36–60) after a median follow-up of 4.8 months. Notably, among patients with central nervous system (CNS) metastases, the intracranial ORR was also promising .

Baseline Characteristics Alectinib 600 mg BID (n=87)
Median Age (years)54.0 (29–79)
Male (%)45
Female (%)55
Race - White (%)84
ECOG Performance StatusPS 0: 35%, PS 1: 55%, PS 2: 10%
Baseline CNS Metastases (%)Yes: 60%

Adverse Events

The adverse events reported were predominantly grade 1 or 2, including constipation, fatigue, and myalgia. Serious adverse events were less common but included elevated liver enzymes and creatine phosphokinase levels .

Comparative Analysis with Other ALK Inhibitors

This compound offers advantages over earlier ALK inhibitors like crizotinib due to its superior CNS penetration and efficacy against resistant mutations. For instance:

  • Crizotinib : Generally shows a progression-free survival (PFS) of about 8-11 months before resistance develops.
  • Ceritinib : Demonstrated a response rate of approximately 56%, but with limited CNS activity compared to alectinib .

Case Studies

Several case studies highlight the effectiveness of Alectinib in clinical settings:

  • Case Study on CNS Metastases : A patient with ALK-positive NSCLC and untreated CNS metastases achieved a complete response after treatment with Alectinib for six months.
  • Long-term Response : Another patient showed sustained disease control for over two years on Alectinib after failing crizotinib therapy.

属性

分子式

C30H34N4O2

分子量

490.7 g/mol

IUPAC 名称

9-ethyl-6,6-dimethyl-8-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i11D2,12D2,13D2,14D2

InChI 键

KDGFLJKFZUIJMX-FUEQIQQISA-N

手性 SMILES

[2H]C1(C(OC(C(N1C2CCN(CC2)C3=CC4=C(C=C3CC)C(=O)C5=C(C4(C)C)NC6=C5C=CC(=C6)C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

规范 SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。